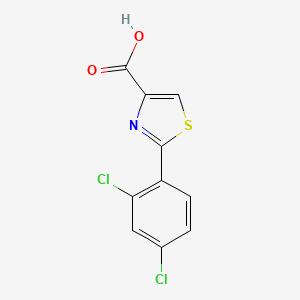

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Übersicht

Beschreibung

“2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5Cl2NO2S . It has an average mass of 274.123 Da and a monoisotopic mass of 272.941803 Da . This compound is used as a pharmaceutical intermediate and also finds application in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a 2,4-dichlorophenyl group and a carboxylic acid group . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 274.13 . The compound is in powder form and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organotin(IV) Derivatives and Biological Activities

- Research has explored the synthesis of organotin(IV) carboxylates of related thiazole compounds, investigating their antibacterial and antifungal activities. Such studies highlight the potential use of these compounds in developing new antibacterial and antifungal agents (Ali et al., 2002).

Corrosion Inhibition

- Some derivatives have been studied for their corrosion inhibition performances on metals like iron. This includes quantum chemical calculations and molecular dynamics simulations to predict the effectiveness of these compounds in protecting against corrosion, which is significant in industrial applications (Kaya et al., 2016).

Photochemical Properties

- Studies on the photochemical decarboxylation of thiazoline carboxylic acid derivatives, including 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, have been conducted. This research can be crucial for understanding the photochemical behavior of these compounds, which may have applications in photodynamic therapy or photo-initiated chemical processes (Suzuki et al., 1976).

Antifungal and Antiviral Properties

- Some thiazole derivatives have shown promising antifungal and antivirus activities, which can be pivotal in pharmaceutical research and development. This includes systematic evaluations of their biological activities, suggesting their potential as active agents in antifungal and antiviral drugs (Fengyun et al., 2015).

Anticancer Activity

- The synthesis of certain thiazole-urea derivatives and their evaluation for antitumor activities provide insights into the potential use of these compounds in cancer research. Such studies are crucial for developing new anticancer drugs (Ling et al., 2008).

Drug Delivery Systems

- Innovations in drug transport systems using thiazole derivatives have been explored. For instance, the development of novel systems for drug delivery, such as gold nanoparticles stabilized with thiazole compounds, highlights the potential of these compounds in enhancing drug solubility and stability (Asela et al., 2017).

Antioxidative and Antiviral Activities

- Research into the antioxidative and antiviral activities of hydroxycinnamic acid amides of thiazole-containing amino acids reveals their potential in combating oxidative stress and viral infections (Stankova et al., 2009).

Safety and Hazards

The safety data sheet for “2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Zukünftige Richtungen

Thiazoles, including “2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, they hold promise for future research and development in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMRISRVXZTIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655502 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094355-53-9 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)

![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)